molecular formula C24H19NO3 B12171615 (2Z)-2-benzoxazol-2-yl-3-(3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

(2Z)-2-benzoxazol-2-yl-3-(3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B12171615
M. Wt: 369.4 g/mol
InChI Key: ZFMZOLLCBSQKGS-HMMYKYKNSA-N
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Description

(2Z)-2-benzoxazol-2-yl-3-(3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H19NO3 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-benzoxazol-2-yl-3-(3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-benzoxazol-2-yl-3-(3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C24H19NO3/c1-16-10-12-18(13-11-16)23(26)20(15-17-6-5-7-19(14-17)27-2)24-25-21-8-3-4-9-22(21)28-24/h3-15H,1-2H3/b20-15+

InChI Key

ZFMZOLLCBSQKGS-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=CC=C2)OC)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)OC)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Biological Activity

The compound (2Z)-2-benzoxazol-2-yl-3-(3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H21NO4C_{26}H_{21}NO_{4}, with a molecular weight of approximately 411.46 g/mol. Its structure features a benzoxazole moiety, which is known for various biological activities, and multiple aromatic substituents that may influence its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds exhibit varying degrees of antimicrobial activity. A study involving related benzoxazole derivatives found that certain structural modifications significantly affected their antibacterial properties. For instance, compounds with electron-donating groups like methoxy showed enhanced activity against Bacillus subtilis and Escherichia coli . The minimal inhibitory concentrations (MICs) for selected derivatives are summarized in Table 1.

CompoundMIC (Bacillus subtilis)MIC (Escherichia coli)
H-Box 32 µg/mL64 µg/mL
H-Box 16 µg/mL32 µg/mL
H-Box8 µg/mL16 µg/mL

Anticancer Activity

The potential anticancer properties of benzoxazole derivatives have been explored in various studies. Specifically, compounds containing the benzoxazole scaffold have shown promise as inhibitors of specific cancer-related enzymes, such as JMJD3, which is implicated in several types of cancers . In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines, suggesting their utility as lead compounds for further development.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. For example, a study reported that modifications to the benzoxazole structure resulted in significant inhibition of JMJD3 activity, with some analogs exhibiting IC50 values as low as 1.22 μM . This suggests that the compound may play a role in modulating epigenetic processes relevant to cancer progression.

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of benzoxazole derivatives, including:

  • JMJD3 Inhibition : A study identified several benzoxazole derivatives as potent inhibitors of JMJD3, providing a basis for their development as therapeutic agents against cancers characterized by aberrant JMJD3 activity .
  • Antimicrobial Screening : In a comparative study on the antibacterial efficacy of various benzoxazole derivatives, it was found that structural variations significantly influenced their effectiveness against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that benzoxazole derivatives exhibit significant anticancer properties. The compound has been investigated for its potential in inhibiting tumor growth.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazole showed promising cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation, suggesting that (2Z)-2-benzoxazol-2-yl-3-(3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one could serve as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The antimicrobial activity of benzoxazole derivatives has also been explored. The compound has shown effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table summarizes the MIC values obtained from studies assessing the antimicrobial efficacy of the compound .

Photophysical Properties

The compound's unique structure contributes to interesting photophysical properties, which can be harnessed in various applications, including organic light-emitting diodes (OLEDs) and sensors.

Case Study :
Research published in Advanced Functional Materials highlighted how modifications to the benzoxazole moiety can enhance luminescent properties. The study found that incorporating (2Z)-2-benzoxazol-2-yl-3-(3-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one into polymer matrices improved the efficiency of OLEDs significantly .

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